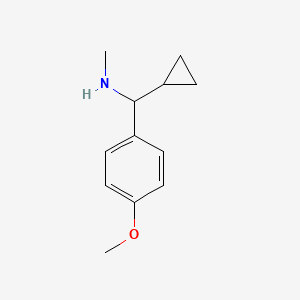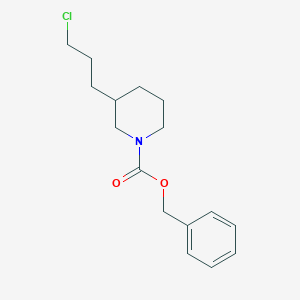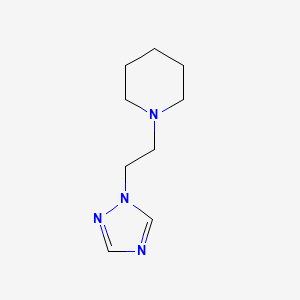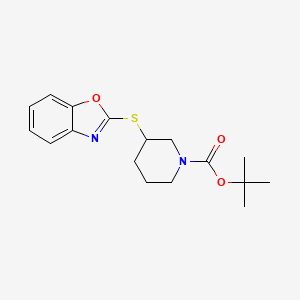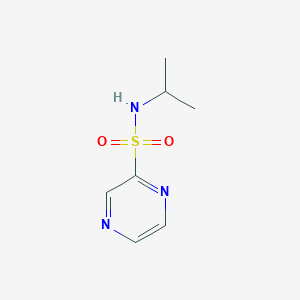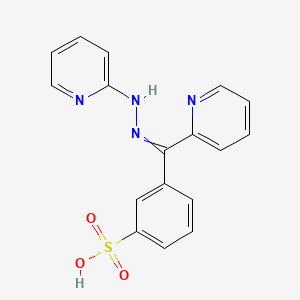
3-(Pyridin-2-yl(pyridin-2-ylhydrazono)methyl)benzenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridin-2-yl(pyridin-2-ylhydrazono)methyl)benzenesulphonic acid is a complex organic compound with a unique structure that includes both pyridine and benzenesulphonic acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl(pyridin-2-ylhydrazono)methyl)benzenesulphonic acid typically involves the reaction of pyridine-2-carbaldehyde with pyridine-2-hydrazine to form a hydrazone intermediate. This intermediate is then reacted with benzenesulphonic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyridin-2-yl(pyridin-2-ylhydrazono)methyl)benzenesulphonic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazone moiety into corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce pyridine-2-ylmethylamines .
Wissenschaftliche Forschungsanwendungen
3-(Pyridin-2-yl(pyridin-2-ylhydrazono)methyl)benzenesulphonic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 3-(Pyridin-2-yl(pyridin-2-ylhydrazono)methyl)benzenesulphonic acid involves its interaction with specific molecular targets. The pyridine moieties can coordinate with metal ions, while the hydrazone group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Sulfobenzoyl)pyridine
- 2-Pyridylhydrazone
- 3-(2-Pyridinyl(2-(2-pyridinyl)hydrazinylidene)methyl)benzenesulphonic acid
Uniqueness
3-(Pyridin-2-yl(pyridin-2-ylhydrazono)methyl)benzenesulphonic acid is unique due to its dual pyridine moieties and the presence of a sulfonic acid group. This combination allows for versatile chemical reactivity and a wide range of applications in different fields .
Eigenschaften
CAS-Nummer |
52018-85-6 |
|---|---|
Molekularformel |
C17H14N4O3S |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
3-[C-pyridin-2-yl-N-(pyridin-2-ylamino)carbonimidoyl]benzenesulfonic acid |
InChI |
InChI=1S/C17H14N4O3S/c22-25(23,24)14-7-5-6-13(12-14)17(15-8-1-3-10-18-15)21-20-16-9-2-4-11-19-16/h1-12H,(H,19,20)(H,22,23,24) |
InChI-Schlüssel |
RFBIFVJURBNJJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=NNC2=CC=CC=N2)C3=CC(=CC=C3)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



